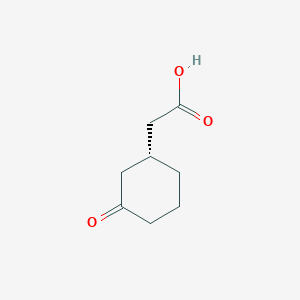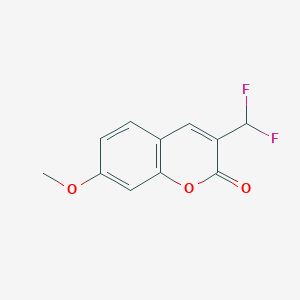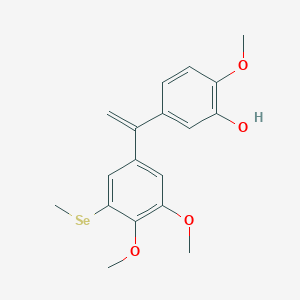
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol is an organic compound that features a unique combination of methoxy and methylselanyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methoxyphenol.
Formation of the Vinyl Group: The vinyl group is introduced through a Wittig reaction, where 3,4-dimethoxybenzaldehyde is reacted with a suitable phosphonium ylide.
Introduction of the Methylselanyl Group: The methylselanyl group is introduced via a nucleophilic substitution reaction using a methylselanyl reagent.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted phenols.
Wissenschaftliche Forschungsanwendungen
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-(3,4-Dimethoxyphenyl)vinyl)-2-methoxyphenol: Lacks the methylselanyl group.
5-(1-(3,4-Dimethoxy-5-(methylthio)phenyl)vinyl)-2-methoxyphenol: Contains a methylthio group instead of a methylselanyl group.
Uniqueness
The presence of the methylselanyl group in 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol imparts unique chemical and biological properties, distinguishing it from similar compounds. This group may enhance the compound’s reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C18H20O4Se |
|---|---|
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
5-[1-(3,4-dimethoxy-5-methylselanylphenyl)ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H20O4Se/c1-11(12-6-7-15(20-2)14(19)8-12)13-9-16(21-3)18(22-4)17(10-13)23-5/h6-10,19H,1H2,2-5H3 |
InChI-Schlüssel |
FNZXVGRCMOAMCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)[Se]C)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)


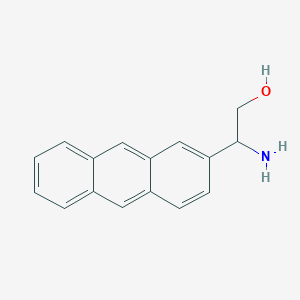
![2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B13033328.png)
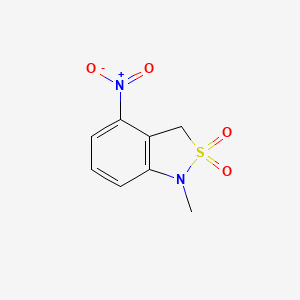
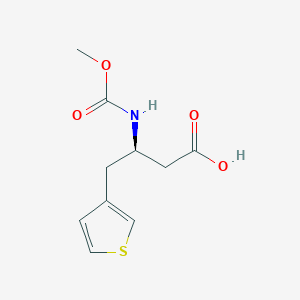
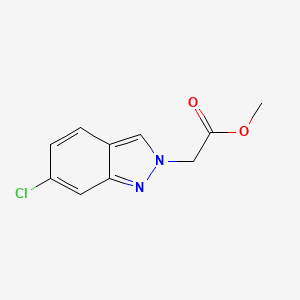
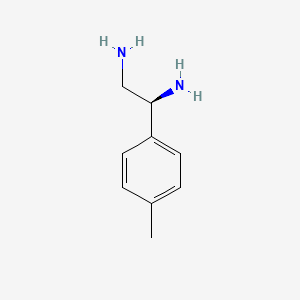
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)
